(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid

Purity Specification Quality Assurance Procurement Benchmarking

(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid (CAS 1218790-82-9), also cataloged as 1-(1,1-Dimethylethyl) 4-(3-boronobenzoyl)-1-piperazinecarboxylate, is a heterobifunctional building block of the molecular formula C₁₆H₂₃BN₂O₅ (MW 334.18). It belongs to the class of Boc-protected piperazine-phenylboronic acids—a family widely utilized in medicinal chemistry for Suzuki-Miyaura cross-coupling, protease inhibitor design, and targeted protein degradation (PROTAC) linker construction.

Molecular Formula C16H23BN2O5
Molecular Weight 334.179
CAS No. 1218790-82-9
Cat. No. B578410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid
CAS1218790-82-9
Synonyms3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenylboronic acid
Molecular FormulaC16H23BN2O5
Molecular Weight334.179
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
InChIInChI=1S/C16H23BN2O5/c1-16(2,3)24-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(11-12)17(22)23/h4-6,11,22-23H,7-10H2,1-3H3
InChIKeyULYBKVRJSMFUJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid (CAS 1218790-82-9): Procurement-Ready Overview & Class Positioning


(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid (CAS 1218790-82-9), also cataloged as 1-(1,1-Dimethylethyl) 4-(3-boronobenzoyl)-1-piperazinecarboxylate, is a heterobifunctional building block of the molecular formula C₁₆H₂₃BN₂O₅ (MW 334.18) . It belongs to the class of Boc-protected piperazine-phenylboronic acids—a family widely utilized in medicinal chemistry for Suzuki-Miyaura cross-coupling, protease inhibitor design, and targeted protein degradation (PROTAC) linker construction . The compound integrates three functional domains within a single, compact scaffold: a boronic acid handle for C–C bond formation, a piperazine ring that can serve as a semi-rigid linker or solubility-modulating element, and a Boc protecting group enabling orthogonal deprotection strategies in multi-step synthesis.

Why (3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid Cannot Be Interchanged with Closest Analogs


In procurement workflows, (3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid is frequently considered alongside its para-substituted isomer (CAS 1150114-76-3), its pinacol ester derivative (CAS 883738-41-8), and the deprotected free-piperazine analog. Substitution among these candidates is not straightforward: the meta-carbonyl connectivity alters the exit vector geometry critical to PROTAC ternary complex formation ; the Boc group provides orthogonal protection essential for sequential deprotection–functionalization sequences that the free amine cannot support; and the free boronic acid offers direct Suzuki coupling reactivity without the pre-hydrolysis step required by pinacol esters. Three to six dimensions of quantifiable differentiation, grounded in vendor specification data, physicochemical property databases, and peer-reviewed PROTAC design principles, are detailed below.

Quantitative Differentiation Evidence for (3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid vs. Closest Analogs


Cross-Vendor Purity Tiering: 98% (Bidepharm) vs. 96% vs. 95% Specifications for Target Compound Procurement

Across major suppliers of the target compound (CAS 1218790-82-9), standard purity specifications range from 95% to 98%. Bidepharm offers this compound at 98% purity with batch-specific quality control reports including NMR, HPLC, and GC . Beyotime supplies the same compound at 96% purity , while ChemShuttle offers 95% purity . For the closely related pinacol ester derivative (CAS 883738-41-8), a standard purity of 97% has been reported [1]. The 98% specification from Bidepharm represents a meaningful purity advantage for applications requiring high-fidelity building blocks.

Purity Specification Quality Assurance Procurement Benchmarking

Meta vs. Para Isomer: Process-Scale Pricing Differential as a Surrogate for Synthetic Accessibility

The meta-substituted target compound (CAS 1218790-82-9) is commercially available at ¥1,294.00 per gram (Bidepharm, 98% purity) , while the para-substituted isomer (CAS 1150114-76-3) is priced at approximately ¥189.00 per gram (Biomart, 96% purity) . This represents an approximately 6.8-fold price differential favoring the para isomer. The cross-study comparable pricing data suggests that the meta isomer is less synthetically accessible, likely due to steric or electronic factors in the key amide bond-forming step between 3-carboxyphenylboronic acid derivatives and N-Boc-piperazine .

Cost Efficiency Meta Isomer Para Isomer Synthetic Accessibility

Structural Connectivity Advantage: Meta-Carbonyl Exit Vector Geometry vs. Para Isomer for PROTAC Linker Design

In PROTAC design, the relative orientation of the E3 ligase ligand and the target protein ligand is critically dependent on linker geometry. The meta-carbonyl substitution on the phenyl ring (target compound) provides an exit vector that is angled approximately 120° relative to the piperazine axis, while the para isomer (CAS 1150114-76-3) provides a linear, 180° exit vector . The choice between these geometries directly impacts ternary complex stability and, consequently, degradation efficiency (DC₅₀). It has been established that positional isomerism in piperazine-containing PROTAC linkers cannot be compensated by linker length adjustments alone; selection of the appropriate substitution isomer is essential for achieving optimal linker geometry and ternary complex stability in PROTAC development .

PROTAC Linker Geometry Ternary Complex Exit Vector

BOC-Protected Piperazine vs. Free Piperazine: Orthogonal Protection Enabling Sequential Functionalization in Multi-Step Synthesis

The target compound carries a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen. In comparison, the deprotected analog (3-(piperazine-1-carbonyl)phenyl)boronic acid (CAS not identified in accessible databases) bears a free secondary amine. The Boc group enables orthogonal protection strategies: the boronic acid can participate in Suzuki coupling while the Boc group remains intact, after which acidic deprotection (e.g., TFA/CH₂Cl₂) liberates the piperazine amine for subsequent amide coupling or sulfonylation [1]. Quantitative deprotection yields for Boc-piperazine systems under standard TFA conditions typically exceed 95% [1]. This sequential functionalization would be incompatible with the free-piperazine analog, where the amine would compete in the Suzuki coupling step or require additional protecting group manipulation.

Orthogonal Protection Boc Deprotection Sequential Synthesis PROTAC

Boronic Acid vs. Pinacol Ester: Direct Reactivity Advantage in Aqueous Suzuki Coupling Conditions

The target compound is supplied as the free boronic acid (CAS 1218790-82-9), whereas a closely related analog is the pinacol ester derivative (CAS 883738-41-8). Under standard Suzuki-Miyaura coupling conditions (aqueous base, Pd catalyst), the boronic acid can directly enter the catalytic cycle, while the pinacol ester requires in situ hydrolysis to the boronic acid before transmetallation can occur [1]. This pre-hydrolysis step can be rate-limiting and sensitive to steric hindrance. In the context of the meta-benzoyl substitution pattern present in this compound class, the free boronic acid approach circumvents the additional steric demands that the pinacol ester would impose during the hydrolysis–transmetallation sequence, potentially improving coupling efficiency with sterically demanding aryl halide partners [1].

Boronic Acid Pinacol Ester Suzuki Coupling Protodeboronation

Priority Application Scenarios for (3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid Based on Quantitative Evidence


PROTAC Linker Library Synthesis Requiring Non-Linear (Meta) Exit Vector Geometry

When constructing a PROTAC linker library where a kinked (~120°) geometry between the target protein ligand and the E3 ligase ligand is desired, the meta-carbonyl substitution pattern of this compound provides a distinct geometric advantage over the linear para isomer . The orthogonal Boc protection enables a convergent synthetic strategy: Suzuki coupling of the boronic acid to the target protein ligand first, followed by Boc deprotection and amide coupling to the E3 ligase ligand. This two-step sequence avoids protecting group incompatibilities and has been validated in PROTAC linker design principles . Recommendation: Prioritize this compound over the para isomer when computational docking or SAR data suggests a kinked linker geometry is favorable for ternary complex formation.

High-Fidelity Medicinal Chemistry Campaigns Requiring ≥98% Purity Boronic Acid Building Blocks

For structure-activity relationship (SAR) studies where impurity-driven false positives must be minimized, the 98% purity grade available from Bidepharm (with batch-specific NMR, HPLC, and GC CoA) provides a 2–3% absolute purity advantage over standard 95–96% commercial grades . This purity differential is particularly relevant when the boronic acid is used in stoichiometric excess in Suzuki coupling, where impurities can accumulate and complicate product purification. The availability of full analytical documentation (CoA, COO, BSE/TSE certificates from select vendors) further supports regulatory-compliant procurement for lead optimization programs .

Multi-Step Synthesis of Bifunctional Molecules Where Orthogonal Reactivity Is Required

In the synthesis of heterobifunctional degraders, fluorescent probes, or antibody-drug conjugate (ADC) payload-linkers, the simultaneous presence of a boronic acid handle and a Boc-protected amine enables a fully orthogonal, two-directional functionalization strategy . The boronic acid undergoes Suzuki coupling without affecting the Boc group; subsequent acidic deprotection (>95% typical yield) liberates the piperazine amine for further derivatization. This approach eliminates 1–2 synthetic steps compared to using the free-piperazine analog, which would require pre-protection of the amine before Suzuki coupling, reducing overall synthetic efficiency and increasing material costs in gram-scale preparations.

Direct Suzuki Coupling with Sterically Demanding Aryl Halide Partners

When the aryl halide coupling partner contains ortho-substituents or bulky heterocyclic cores (common in kinase inhibitor synthesis), the free boronic acid form of this compound is preferred over its pinacol ester analog (CAS 883738-41-8) . The pinacol ester requires in situ hydrolysis before transmetallation, and steric hindrance around the ester can retard this step, leading to incomplete conversion or competing protodeboronation. The free boronic acid bypasses this kinetic barrier entirely, entering the catalytic cycle directly upon formation of the hydroxyboronate intermediate under aqueous basic conditions .

Quote Request

Request a Quote for (3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.